Bicyclo[3.1.0]hexan-2-amine hydrochloride
CAS No.: 1803596-82-8
Cat. No.: VC2591998
Molecular Formula: C6H12ClN
Molecular Weight: 133.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803596-82-8 |
|---|---|
| Molecular Formula | C6H12ClN |
| Molecular Weight | 133.62 g/mol |
| IUPAC Name | bicyclo[3.1.0]hexan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11N.ClH/c7-6-2-1-4-3-5(4)6;/h4-6H,1-3,7H2;1H |
| Standard InChI Key | LJMKZDZCBGHAJM-UHFFFAOYSA-N |
| SMILES | C1CC(C2C1C2)N.Cl |
| Canonical SMILES | C1CC(C2C1C2)N.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Identifiers
Bicyclo[3.1.0]hexan-2-amine hydrochloride consists of a bicyclo[3.1.0]hexane core structure with an amine group at the 2-position, formulated as the hydrochloride salt. Its structural uniqueness comes from the bicyclic framework where a six-membered ring is fused with a three-membered ring (cyclopropane).
Table 1: Chemical Identifiers of Bicyclo[3.1.0]hexan-2-amine hydrochloride
| Parameter | Information |
|---|---|
| CAS Number | 1803596-82-8 |
| Molecular Formula | C₆H₁₂ClN |
| Molecular Weight | 133.62 g/mol |
| IUPAC Name | bicyclo[3.1.0]hexan-2-amine hydrochloride |
| InChI | InChI=1S/C6H11N.ClH/c7-6-2-1-4-3-5(4)6;/h4-6H,1-3,7H2;1H |
| SMILES | C1CC@@HN.Cl |
The compound features multiple stereoisomers due to the presence of several stereogenic centers within the bicyclic framework. The specific stereochemistry can significantly influence its biological activity and medicinal properties .
Physical Properties
Bicyclo[3.1.0]hexan-2-amine hydrochloride typically appears as a crystalline powder at room temperature. Its physical properties make it suitable for various pharmaceutical applications and chemical transformations.
Table 2: Physical Properties of Bicyclo[3.1.0]hexan-2-amine hydrochloride
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of Bicyclo[3.1.0]hexan-2-amine hydrochloride typically involves multi-step processes that begin with the preparation of the bicyclic core structure, followed by functional group transformations to introduce the amine functionality.
One common synthetic route involves the following key steps:
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Formation of the bicyclo[3.1.0]hexane core structure
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Functionalization at the 2-position
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Introduction of the amine group
Specific Synthetic Methods
A noteworthy synthetic approach involves the preparation of bicyclo[3.1.0]hexan-2-one as a key intermediate, which can be subsequently transformed into the corresponding amine through reductive amination or Strecker reaction followed by reduction .
Scheme 1: Synthesis via (1S,2R,5R)-Bicyclo[3.1.0]hexan-2-ol
The synthesis often starts with the preparation of bicycloalcohol:
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Reaction of a precursor with n-butyllithium (1.5 mol, 1.1 equiv) in the presence of TMP (0.5 equiv) at -10°C
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Oxidation of the resulting alcohol to bicyclo[3.1.0]hexan-2-one using TEMPO (0.025 equiv) and sodium hypochlorite
Another approach utilizes a convergent synthesis through (3+2) annulation:
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Cyclopropenes react with cyclopropylanilines using photoredox catalysis
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Irradiation with blue LED in the presence of either organic or iridium photoredox catalysts
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The reaction proceeds with high diastereoselectivity when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline
Production of the Hydrochloride Salt
The free amine is typically converted to the hydrochloride salt by treatment with HCl in an appropriate solvent, often diethyl ether or methanol. This step improves stability and enhances water solubility of the compound, making it more suitable for pharmaceutical applications .
Biological Activities and Applications
Histamine Receptor Binding
Bicyclo[3.1.0]hexan-2-amine hydrochloride and its derivatives have demonstrated significant biological activity, particularly in their interactions with histamine receptors. Research has shown that these compounds can selectively bind to the H₃ receptor subtype, exhibiting high selectivity for H₃ over the H₄ receptor.
Table 3: Receptor Binding Properties
| Receptor | Affinity | Selectivity |
|---|---|---|
| Histamine H₃ | High | Selective against H₄ |
| Other CNS Receptors | Moderate to Low | Structure-dependent |
This selective binding profile makes the compound valuable for developing targeted therapeutic agents for various histamine-mediated conditions.
Pharmaceutical Applications
The unique structure and biological activity of Bicyclo[3.1.0]hexan-2-amine hydrochloride make it relevant for several therapeutic applications:
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Neurological Disorders: The compound's interaction with histamine receptors suggests potential applications in treating neurological conditions where histamine signaling plays a role.
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Allergic Conditions: The histamine receptor binding properties may be beneficial in developing treatments for allergic responses and inflammatory conditions.
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Antitumor Effects: Some derivatives have demonstrated antiproliferative effects on various cancer cell lines, including HeLa and CT26 cells, with IC₅₀ values ranging from 4.2 to 24.1 μM. The mechanism appears to involve inducing apoptosis and disrupting cell cycle progression.
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Antiviral Applications: Certain derivatives have shown promising antiviral effects against DNA viruses, indicating potential use in antiviral therapies.
Role as a Chemical Intermediate
Beyond its direct biological applications, Bicyclo[3.1.0]hexan-2-amine hydrochloride serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its bicyclic structure provides a rigid scaffold that can be further elaborated to create diverse chemical libraries for drug discovery programs .
Research Applications as mGluR Modulators
Function as mGluR Agonists
One significant application of functionalized bicyclo[3.1.0]hexane derivatives, including amine derivatives, is their use as metabotropic glutamate receptor (mGluR) modulators. These compounds have been developed through specific synthetic pathways to create effective receptor ligands .
The preparation of these mGluR agonists typically involves:
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Synthesis of the bicyclo[3.1.0]hexane core structure
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Introduction of specific functional groups to enhance receptor binding
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Optimization of stereochemistry to improve target selectivity
Structural Requirements for Activity
Research has identified several key structural features that contribute to the efficacy of bicyclo[3.1.0]hexane-based mGluR modulators:
Table 4: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Stereochemistry at C-2 | Critical for receptor binding |
| Nature of substituents on the ring | Modulates selectivity and potency |
| Presence of additional functional groups | Can enhance pharmacokinetic properties |
These structure-activity relationships have guided the development of optimized compounds with improved pharmacological profiles .
| Hazard Statement | Precautionary Statement |
|---|---|
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P312: Call a POISON CENTER/doctor if you feel unwell |
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC or GC | ≥95% |
| Identity | NMR, IR, MS | Consistent with structure |
| Residual Solvents | GC | Within acceptable limits |
| Water Content | Karl Fischer titration | As specified |
These quality control measures ensure the reliability and reproducibility of research results when using this compound .
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